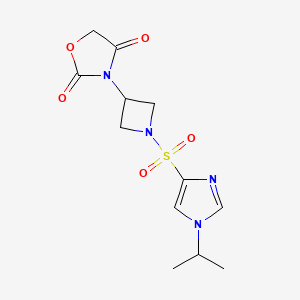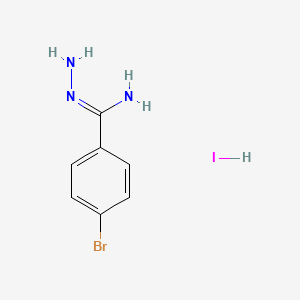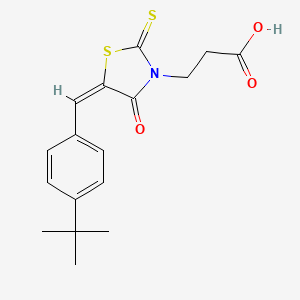
4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C7H3BrClF3 . It is also known as "Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, chloro, and trifluoroethyl groups .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 273.48 .科学的研究の応用
Reagent-Modulated Site Selectivities
One application of halogenated benzene derivatives, similar to 4-Bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene, is in reagent-modulated site selectivities for metalation processes. Studies demonstrate that chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes can undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide in THF. This process allows for optional site selectivities, exploiting positional ambiguities to establish distinct reaction pathways based on the choice of reagent and conditions, illustrating the compound's utility in synthesizing regioselectively modified halogenated aromatic compounds (Mongin, Desponds, & Schlosser, 1996).
Radical Addition Reactions
The compound also finds use in radical addition reactions, where a study explored the solvent effect on bromine atom-transfer radical addition in aqueous media. It was discovered that ethyl bromoacetate and 1-octene treated with triethylborane in water at ambient temperature yielded ethyl 4-bromodecanoate in good yield. This research highlights the compound's role in facilitating bromine atom-transfer radical additions, especially in polar solvents, including 2,2,2-trifluoroethanol, showcasing its applicability in synthesis involving radical intermediates (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto, 2001).
Ring Halogenations
Another application is observed in ring halogenation processes. The use of 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) with catalytic quantities of p-toluenesulfonic acid for the ring halogenations of polyalkylbenzenes is an example. This methodology provides an approach to selectively halogenate aromatic compounds, generating mixed halogenated products with high yield, further exemplifying the versatility of halogenated benzene derivatives in synthetic organic chemistry (Bovonsombat & Mcnelis, 1993).
Organometallic Synthesis
Furthermore, compounds like this compound serve as starting materials in organometallic synthesis. A notable application is their use in the preparation of organometallic intermediates, such as phenylmagnesium, phenyllithium, and phenylcopper compounds. These intermediates are foundational for a range of synthetically useful reactions, underscoring the compound's role in facilitating the synthesis of complex organometallic structures for further application in various chemical transformations (Porwisiak & Schlosser, 1996).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBOXQHMFCEJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2080412-64-0 |
Source


|
| Record name | 4-bromo-2-chloro-1-(2,2,2-trifluoroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2973879.png)
![ethyl 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxylate](/img/structure/B2973880.png)
![Methyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2973881.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2973885.png)



![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)


![Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2973893.png)
![6-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2973895.png)

![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973898.png)